molecular formula C15H16F3NO3S B6277319 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid CAS No. 2763780-75-0

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Cat. No.: B6277319
CAS No.: 2763780-75-0
M. Wt: 347.4
InChI Key:
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Description

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a compound that combines the properties of both aniline and sulfonic acid derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to the aniline ring and a methylbenzene sulfonic acid group. The trifluoroethyl group imparts unique chemical properties, making this compound of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid typically involves the reaction of 4-(1,2,2-trifluoroethyl)aniline with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The sulfonic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the sulfonic acid group.

    4-Methylbenzene-1-sulfonic acid: Contains the sulfonic acid group but lacks the trifluoroethyl group.

Uniqueness

The combination of the trifluoroethyl group and the sulfonic acid group in 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid imparts unique chemical properties that are not present in the individual components. This makes the compound valuable for specific applications where both functionalities are required.

Properties

CAS No.

2763780-75-0

Molecular Formula

C15H16F3NO3S

Molecular Weight

347.4

Purity

95

Origin of Product

United States

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